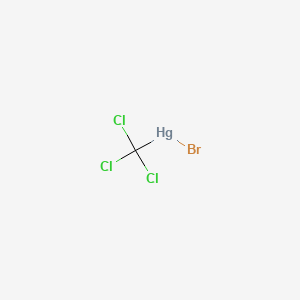
Bromo(trichloromethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(trichloromethyl)mercury is an organomercury compound with the molecular formula CBrCl₃Hg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of at least one carbon-mercury bond. These compounds are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: Bromo(trichloromethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This method involves the generation of dichlorocarbene, which then reacts with phenylmercuric chloride to form the desired compound. Another method involves the use of sodium trichloroacetate as a carbene source, which releases dichlorocarbene upon heating .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysts and protic bases can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Bromo(trichloromethyl)mercury undergoes various types of chemical reactions, including substitution, addition, and reduction reactions. It reacts with hydrogen cyanide, potassium cyanide, and potassium iodide, behaving as a typical organomercury compound .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogenating agents such as bromine or chlorine.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of metal catalysts.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various organomercury derivatives, which can be further utilized in different chemical processes .
科学研究应用
Bromo(trichloromethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of bromo(trichloromethyl)mercury involves its interaction with nucleophilic sites on biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction is primarily mediated through the formation of mercury-thiol bonds, which disrupt the normal function of the target proteins .
相似化合物的比较
Phenyl(trichloromethyl)mercury: Similar in structure but contains a phenyl group instead of a bromo group.
Dimethylmercury: Contains two methyl groups bonded to mercury, known for its extreme toxicity.
Ethylmercury: Contains an ethyl group bonded to mercury, used in some medicinal applications.
Uniqueness: Bromo(trichloromethyl)mercury is unique due to its specific reactivity and the presence of both bromine and trichloromethyl groups. This combination imparts distinct chemical properties, making it valuable in specialized synthetic applications .
属性
CAS 编号 |
20464-26-0 |
|---|---|
分子式 |
CBrCl3Hg |
分子量 |
398.86 g/mol |
IUPAC 名称 |
bromo(trichloromethyl)mercury |
InChI |
InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
InChI 键 |
XQSVHXZWWQRYKP-UHFFFAOYSA-M |
规范 SMILES |
C(Cl)(Cl)(Cl)[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


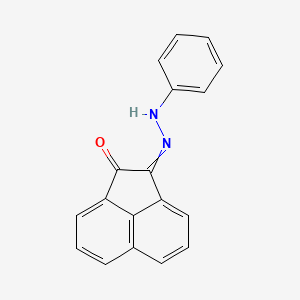
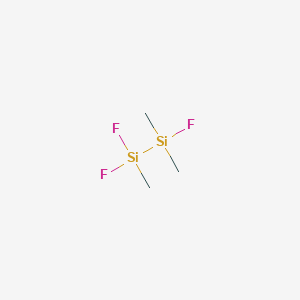
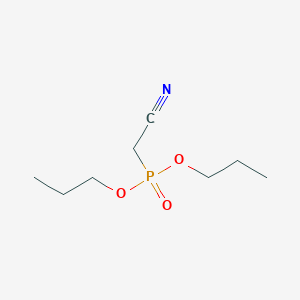
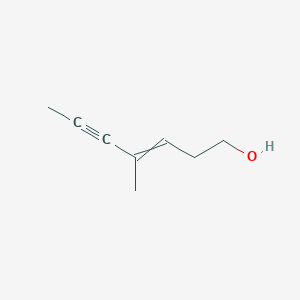

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)

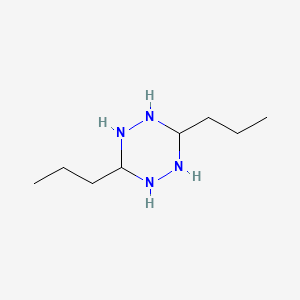

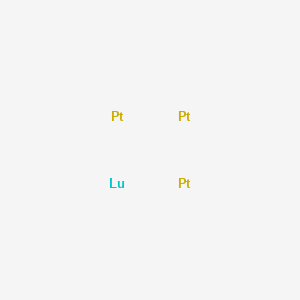
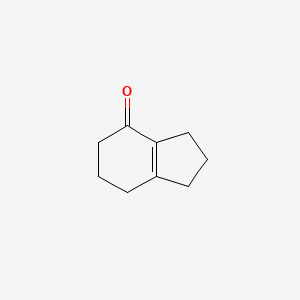

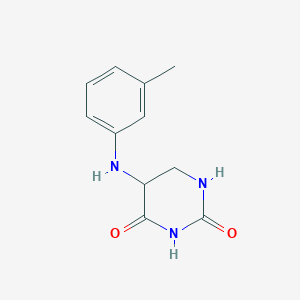
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
